molecular formula C8H4Cl2N2O B1311039 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 278614-91-8

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1311039
CAS No.: 278614-91-8
M. Wt: 215.03 g/mol
InChI Key: NTUDDGZNPQEOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Pyrido[1,2-a]pyrimidin-4-one Derivatives

The development of pyrido[1,2-a]pyrimidin-4-one derivatives as a distinct class of heterocyclic compounds emerged from the broader exploration of nitrogen-containing bicyclic systems in pharmaceutical research. The pyrido[1,2-a]pyrimidine scaffold was first recognized for its potential when researchers identified its presence in several bioactive natural products and synthetic compounds exhibiting diverse biological properties. Early synthetic approaches to these compounds were characterized by harsh reaction conditions and limited substrate scope, often requiring high temperatures and corrosive acid catalysts.

The historical progression of synthetic methodologies for pyrido[1,2-a]pyrimidin-4-ones began with traditional thermal cyclization methods, where 2-aminopyridines were condensed with various carbonyl compounds under elevated temperatures. Roma and colleagues pioneered the use of Vilsmeier-Haack reagents for cyclization reactions, though these early methods suffered from poor regioselectivity and often produced mixtures of pyrido[1,2-a]pyrimidin-2-ones and pyrido[1,2-a]pyrimidin-4-ones. Subsequent developments by Dorokhov and others explored high-pressure cyclization conditions using ethyl cyanoacetate at temperatures ranging from 80 to 100 degrees Celsius under 14 kilobar pressure.

A significant breakthrough in the field occurred with the introduction of heterogeneous catalysis approaches. The development of Keggin-structured aluminum phosphotungstate catalysts marked a substantial improvement in reaction efficiency, reducing reaction times from several hours to as little as 18 minutes while achieving yields up to 93 percent. These advances represented a paradigm shift from homogeneous to heterogeneous catalysis, offering improved sustainability and easier product purification.

The emergence of transition metal-catalyzed methodologies further revolutionized the synthesis of pyrido[1,2-a]pyrimidin-4-ones. Palladium-catalyzed approaches introduced regioselective carbon-hydrogen activation strategies, while copper-catalyzed protocols provided cost-effective alternatives to precious metal catalysis. These developments culminated in the establishment of one-pot tandem reactions that could construct the entire pyrido[1,2-a]pyrimidin-4-one framework from simple starting materials in a single synthetic operation.

Significance of 2,7-Dichloro-4H-Pyrido[1,2-a]Pyrimidin-4-one in Heterocyclic Chemistry

The this compound compound occupies a unique position within heterocyclic chemistry due to its distinctive substitution pattern and the resulting electronic properties. The presence of chlorine atoms at both the 2- and 7-positions creates a highly electrophilic system that exhibits enhanced reactivity toward nucleophilic substitution reactions compared to unsubstituted analogues. This heightened electrophilicity makes the compound particularly valuable as a synthetic intermediate for further functionalization reactions.

The chlorine substituents in this compound serve multiple synthetic functions. At position 2, the chlorine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amino acid esters, to form more complex heterocyclic systems. The 7-position chlorine provides an additional site for diversification, enabling the synthesis of libraries of compounds with varied substitution patterns. This dual functionality has made the compound an attractive starting material for combinatorial chemistry approaches in drug discovery programs.

The electronic effects of the dichlorinated substitution pattern extend beyond simple reactivity enhancement. The electron-withdrawing nature of the chlorine atoms stabilizes the pyrido[1,2-a]pyrimidin-4-one core against oxidative degradation while simultaneously activating specific positions for selective functionalization reactions. This electronic tuning has proven particularly valuable in synthetic applications where precise control over regioselectivity is required.

Recent studies have demonstrated the utility of this compound in electrochemical synthesis applications. The compound's electron-deficient nature makes it an excellent substrate for electro-oxidative functionalization reactions, as demonstrated in carbon-selenium bond formation reactions where the pyrido[1,2-a]pyrimidin-4-one scaffold can be selectively functionalized at the 3-position using electrochemically generated oxidizing conditions.

Table 1: Comparative Reactivity Data for Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Substitution Pattern Electrophilicity Index Nucleophilic Substitution Rate Primary Reaction Site
This compound 2,7-dichloro High Enhanced Position 2
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 2-chloro Moderate Standard Position 2
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 7-chloro Moderate Standard Position 7
4H-Pyrido[1,2-a]pyrimidin-4-one Unsubstituted Low Minimal Position 3

Nomenclature and Classification within Nitrogen-Containing Bicyclic Frameworks

The systematic nomenclature of this compound reflects its position within the broader classification of nitrogen-containing bicyclic heterocycles. According to the Chemical Abstracts Service numbering system, this compound bears the registry number 278614-91-8 and is catalogued under the molecular database locator number MFCD07692319. The International Union of Pure and Applied Chemistry name precisely describes the compound as this compound, indicating the specific positions of chlorine substitution and the location of the ketone functionality.

Within the Chemical Patent Classification system, pyrido[1,2-a]pyrimidin-4-one derivatives fall under the broader category C07D, which encompasses heterocyclic compounds containing carbon, hydrogen, nitrogen, and other specified heteroatoms. The specific classification further subdivides these compounds based on the number and arrangement of heterocyclic rings, with pyrido[1,2-a]pyrimidin-4-ones classified as compounds containing two condensed heterocycles sharing a common nitrogen atom.

The structural classification of this compound places it within the quinolizinone family, a group characterized by bicyclic nitrogen-containing systems with a bridgehead nitrogen atom. This classification is significant because quinolizinone-type scaffolds are expected to display distinctive physicochemical properties due to their unique geometric constraints and electronic distribution. The presence of the bridgehead nitrogen creates a rigid framework that can influence both the compound's three-dimensional structure and its interaction with biological targets.

Table 2: Classification Hierarchy for this compound

Classification Level Description Code/Category
Primary Class Heterocyclic Compounds C07D
Secondary Class Nitrogen-containing bicyclic systems C07D 451/00-519/00
Tertiary Class Quinolizinone derivatives Pyrido[1,2-a]pyrimidines
Quaternary Class 4-Oxo derivatives Pyrido[1,2-a]pyrimidin-4-ones
Specific Compound Dichlorinated derivative This compound

The compound's relationship to other nitrogen-containing bicyclic frameworks can be understood through comparison with structurally related systems. Pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines represent alternative fusion patterns of pyridine and pyrimidine rings, each exhibiting distinct properties and synthetic accessibility. The [1,2-a] fusion pattern found in this compound creates a specific electronic environment that distinguishes it from these isomeric systems.

The systematic study of nitrogen-containing bicyclic frameworks has revealed that compounds with different fusion patterns exhibit varying degrees of biological activity and synthetic utility. Pyrido[1,2-a]pyrimidin-4-ones, including the 2,7-dichloro derivative, are distinguished by their relatively straightforward synthetic accessibility combined with significant structural diversity potential through substitution at multiple positions around the bicyclic framework.

Properties

IUPAC Name

2,7-dichloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUDDGZNPQEOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427936
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278614-91-8
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with diethyl malonate, followed by chlorination. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process can be summarized as follows:

    Condensation Reaction: 2-aminopyridine is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the intermediate pyridopyrimidinone.

    Chlorination: The intermediate is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at the 2nd and 7th positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride, potassium carbonate, and tetrabutylammonium bromide are commonly used in substitution reactions.

    Chalcogenation: Iodine is used as a catalyst under mild conditions for chalcogenation reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a lead compound in drug discovery. Its unique structure allows for various modifications that can enhance its pharmacological properties.

Anticancer Activity : Research indicates that 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one exhibits anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of this compound can inhibit cancer cell lines effectively, making it a candidate for further development into anticancer agents.

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell functions, which is crucial for developing new antibiotics amid rising resistance levels.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, making it valuable in biochemical research. It has been studied for its ability to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity.

Case Study : A study highlighted the compound's effectiveness in inhibiting a specific enzyme linked to metabolic disorders. The results indicated significant reductions in enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disease management.

Synthesis of Heterocyclic Compounds

As a building block in organic synthesis, this compound is utilized to create other heterocyclic compounds with diverse biological activities. Its versatility allows chemists to explore various synthetic pathways leading to novel compounds with enhanced efficacy.

Activity TypeDescription
AnticancerInhibits growth of cancer cell lines; potential for drug development
AntimicrobialEffective against various pathogens; disrupts microbial functions
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways; potential application in metabolic diseases

Mechanism of Action

The mechanism of action of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₄Cl₂N₂O
  • Molecular Weight : 215.04 g/mol
  • CAS Registry Number : 278614-91-8
  • Structure: A bicyclic heteroaromatic system comprising fused pyridine and pyrimidinone rings with chlorine substituents at positions 2 and 7 (Figure 1).

Synthesis :
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized via halogenation of the parent pyrido[1,2-a]pyrimidin-4-one core. Key methods include:

  • Thermal Cyclization: Cyclization of isopropylidene (2-pyridylamino)methylenemalonates under reflux conditions, followed by halogenation using N-halosuccinimides (e.g., N-chlorosuccinimide) .
  • Selective Halogenation : Sequential substitution at positions 2 and 7 using regioselective reagents.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Cl (2,7) C₈H₄Cl₂N₂O 215.04 278614-91-8 High reactivity in cross-coupling; potential kinase inhibitor
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cl (2), CH₃ (7) C₉H₇ClN₂O 194.03 17326-18-0 Lower electrophilicity; intermediate for anticonvulsants
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Cl (3) C₇H₄ClN₂O 177.58 - mp 159–160°C; used in electronic structure studies
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Ph (2) C₁₃H₁₀N₂O 210.23 16054-93-6 Aldose reductase inhibition (IC₅₀ ~1 µM)
6-Fluoro-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one F (6), piperazinyl (2) C₁₂H₁₄FN₃O 251.26 - Neurological applications (patented)
Key Comparative Insights

Substituent Position and Reactivity :

  • Halogens at 2 and 7 (2,7-dichloro): Enhance electrophilicity, enabling dual-site cross-coupling (e.g., Suzuki reactions) for polyfunctional derivatives .
  • Halogen at 3 (3-chloro): Less reactive due to steric hindrance; primarily used in electronic studies to probe π-π* transitions .

Biological Activity: 2-Phenyl derivatives (e.g., 2-Ph-pyrido[1,2-a]pyrimidin-4-one): Exhibit micromolar aldose reductase inhibition when hydroxyl groups are present at positions 6 or 7. Methylation of hydroxyls abolishes activity, highlighting the role of hydrogen bonding .

Synthetic Flexibility: Methyl vs. Chlorine: 2-Chloro-7-methyl derivatives are synthesized via alkylation (e.g., phase-transfer catalysis with epichlorohydrin), whereas dichloro derivatives require sequential halogenation .

Electronic Effects: UV/IR spectra of 2,7-dichloro derivatives show a bathochromic shift compared to non-halogenated analogs, indicating extended conjugation and altered electron density . Solvent effects on π-π* transitions are more pronounced in dichloro derivatives due to increased polarity .

Biological Activity

2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and data.

  • Molecular Formula : C8H4Cl2N2O
  • Molecular Weight : 215.04 g/mol
  • CAS Number : 278614-91-8

Synthesis

The synthesis of this compound typically involves halogenation reactions and cyclization processes. A notable method includes the thermal cyclization and decarboxylation of isopropylidene derivatives of 2-aminopyridines. The resulting compounds exhibit a pyrido[1,2-a]pyrimidine scaffold, which is recognized for its drug-like properties and compliance with Lipinski's rule of five, indicating good oral bioavailability potential .

Antitumor Activity

Recent studies have highlighted the role of 4H-pyrido[1,2-a]pyrimidin-4-ones as activators of the M2 isoform of pyruvate kinase (PKM2), a target in cancer therapy. Activation of PKM2 has been linked to altered cancer cell metabolism, promoting tumor growth inhibition. However, it was found that PKM2 activation alone may not suffice to induce significant metabolic changes in cancer cells .

Anti-inflammatory Effects

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives significantly suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, some compounds showed IC50 values around 0.04 μmol against COX-2 .

Neuropharmacological Effects

The pyrido[1,2-a]pyrimidine scaffold has been linked to various neuropharmacological activities. Notably, compounds derived from this structure have been investigated for their potential as atypical antipsychotics due to their ability to modulate neurotransmitter systems effectively. The compound risperidone, a well-known antipsychotic, is structurally related and demonstrates the therapeutic potential of this class .

Case Studies

StudyFindings
Antitumor Activity Activation of PKM2 by pyrido[1,2-a]pyrimidin-4-one derivatives shows promise in cancer therapy but requires further investigation into metabolic effects .
Anti-inflammatory Screening Several derivatives exhibited significant inhibition of COX enzymes with IC50 values comparable to celecoxib, indicating potential as anti-inflammatory agents .
Neuropharmacological Potential Compounds similar to this compound have shown efficacy in modulating neurotransmitter systems relevant for treating psychiatric disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrido ring. Modifications at specific positions have shown varying degrees of potency against biological targets:

Substituent PositionEffect on Activity
2nd PositionEnhances COX inhibition
7th PositionCritical for PKM2 activation
Halogen SubstituentsGenerally increase lipophilicity and bioactivity

Q & A

Q. What are the optimal synthetic routes for 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with a pyrido[1,2-a]pyrimidin-4-one core. Key steps include halogenation (chlorination) at positions 2 and 7, often using reagents like POCl₃ or PCl₅ under reflux conditions. Solvents such as dichloromethane or acetonitrile are critical for solubility, while catalysts (e.g., AlCl₃) enhance regioselectivity . Purification via column chromatography or recrystallization is essential to achieve >95% purity. Yield optimization requires precise temperature control (70–100°C) and reaction time (4–12 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.5–8.5 ppm) and distinguishes chlorine-substituted carbons (δ 140–160 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 258.98 for C₈H₅Cl₂N₂O) .
  • X-ray crystallography : Validates planar pyrimidinone ring geometry and Cl-substituent positions .

Q. How is the biological activity of this compound screened in preliminary studies?

In vitro assays include:

  • Enzyme inhibition : Testing against kinases or proteases using fluorescence-based assays (IC₅₀ values reported in µM range) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions may arise from dynamic tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria .
  • Computational modeling (DFT) to predict stable conformers and compare with experimental data .
  • 2D NMR (COSY, NOESY) to resolve overlapping signals .

Q. What reaction mechanisms explain the regioselectivity of chlorine substitution?

Density Functional Theory (DFT) studies suggest that electrophilic chlorination favors positions 2 and 7 due to:

  • Electron-deficient aromatic rings directing electrophiles to meta/para positions.
  • Transition-state stabilization via resonance with the pyrimidinone carbonyl group .
    Experimental validation involves isolating intermediates (e.g., mono-chlorinated derivatives) and tracking substituent effects via Hammett plots .

Q. How can in silico modeling predict biological targets for this compound?

  • Molecular docking : Screens against Protein Data Bank (PDB) targets (e.g., EGFR kinase) to identify binding affinities .
  • Pharmacophore mapping : Aligns chlorine substituents with hydrophobic pockets in enzyme active sites .
  • ADMET prediction : Estimates bioavailability and toxicity using tools like SwissADME .

Q. What strategies mitigate solvent interference in catalytic steps?

  • Use aprotic solvents (e.g., DMF, THF) to avoid nucleophilic interference with chlorination agents .
  • Optimize solvent polarity to stabilize charged intermediates (e.g., dielectric constant >30 for SNAr reactions) .
  • Monitor solvent purity via GC-MS to exclude trace water or alcohols .

Q. How do steric and electronic effects influence substituent compatibility in derivatives?

  • Electron-withdrawing groups (e.g., NO₂) at position 3 enhance electrophilic substitution at 2/7 via resonance.
  • Bulky substituents (e.g., benzyl) at position 9 reduce reactivity due to steric hindrance .
  • Hammett σ values correlate substituent electronic effects with reaction rates (R² > 0.85 in kinetic studies) .

Q. What protocols address compound instability under ambient conditions?

  • Store in amber vials under argon at −20°C to prevent hydrolysis of the pyrimidinone ring .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Lyophilize for long-term storage; reconstitute in DMSO for biological assays .

Q. How are structure-activity relationships (SARs) derived for this scaffold?

  • Analog synthesis : Replace Cl with Br, F, or methyl groups to compare bioactivity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent volume/electrostatics with IC₅₀ values .
  • Crystallographic studies : Overlay ligand-enzyme complexes to identify critical binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.